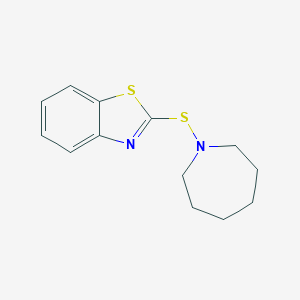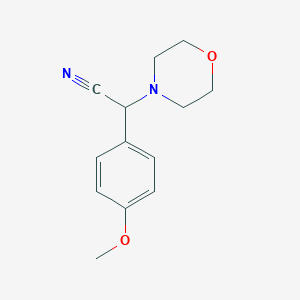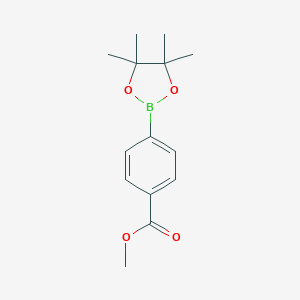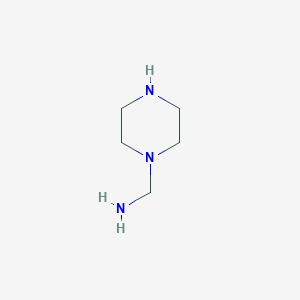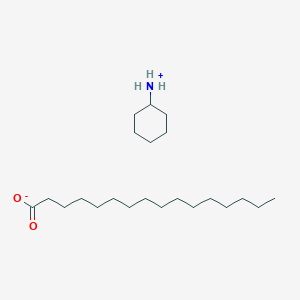
Cervicarcin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cervicarcin is an antitumor antibiotic produced by the bacterium Streptomyces ogaensis. It has a molecular formula of C₁₉H₂₀O₉ and a molecular weight of 392.36 g/mol . This compound is known for its potent antitumor properties and has been studied extensively for its potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cervicarcin is typically isolated from the culture filtrate of Streptomyces ogaensis. The bacterium is cultured in a medium containing glucose, soluble starch, soybean meal, meat extract, dry yeast, sodium chloride, and potassium diphosphate. The pH is adjusted to 7.4 before sterilization, and the fermentation is carried out at 28°C under agitation and aeration for 90 hours .
Industrial Production Methods: The culture broth is filtered, and the filtrate is extracted with ethyl acetate. The solvent is removed by evaporation, and the residue is dissolved in anhydrous ethyl acetate. The solution is then adsorbed on an alumina column and eluted with acetone. The acetone is evaporated, and the resulting solution is chilled to precipitate this compound in crystalline form .
Chemical Reactions Analysis
Types of Reactions: Cervicarcin undergoes various chemical reactions, including oxidation and substitution. It is stable in aqueous solutions of pH 3-7 but unstable in alkaline solutions when heated .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized with potassium permanganate to produce methoxyphthalic anhydride.
Substitution: this compound reacts with etherial diazomethane to form methylthis compound.
Major Products:
Oxidation Product: Methoxyphthalic anhydride.
Substitution Product: Methylthis compound.
Scientific Research Applications
Cervicarcin has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its antitumor properties and has shown effectiveness against various types of cancer, including cervical, breast, and lung cancers . This compound induces apoptosis in cancer cells and inhibits tumor growth, making it a promising candidate for cancer therapy .
Mechanism of Action
Cervicarcin is closely related to other antitumor antibiotics such as mensacarcin and doxorubicin. While mensacarcin also exhibits antitumor activity, this compound is unique in its specific inhibition of ghrelin-induced kinase activation . Doxorubicin, another widely used antitumor agent, has a different mechanism of action involving the inhibition of topoisomerase II .
Comparison with Similar Compounds
- Mensacarcin
- Doxorubicin
Cervicarcin’s unique mechanism of action and its potent antitumor properties make it a valuable compound in cancer research and therapy.
Properties
CAS No. |
18700-78-2 |
|---|---|
Molecular Formula |
C19H20O9 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one |
InChI |
InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1 |
InChI Key |
ZGZVMKCZHDIFQA-ZHOLQEHSSA-N |
SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Canonical SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


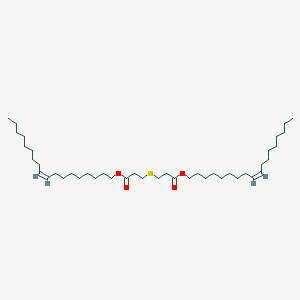
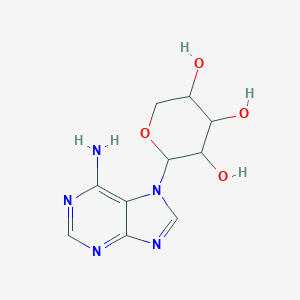
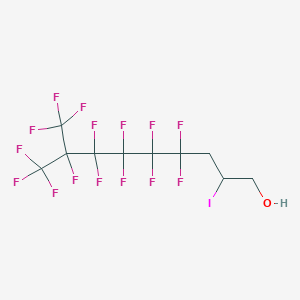
![(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B102084.png)


